2-(Trifluoromethyl)quinoline-4-carboxylic acid
Overview
Description
2-(Trifluoromethyl)quinoline-4-carboxylic acid is an organic compound with the molecular formula C11H6F3NO2. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields .
Mechanism of Action
Target of Action
It’s known that quinoline derivatives, such as mefloquine, are used as antimalarial agents and primarily target the plasmodium species .
Mode of Action
Quinoline derivatives are known to interact with their targets, causing changes that inhibit the growth or function of the target organism or cell .
Biochemical Pathways
Quinoline derivatives are known to interfere with the life cycle of the plasmodium species, affecting the parasite’s ability to detoxify heme, a by-product of hemoglobin digestion .
Pharmacokinetics
It’s known that mefloquine, a quinoline derivative, is heavily metabolized in the liver by the cyp3a4 enzyme .
Result of Action
The effects of quinoline derivatives, such as mefloquine, include the inhibition of the growth and function of the plasmodium species, leading to the prevention and treatment of malaria .
Biochemical Analysis
Biochemical Properties
2-(Trifluoromethyl)quinoline-4-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent inhibitor of histone deacetylases (HDACs), which are enzymes involved in the removal of acetyl groups from histone proteins . This inhibition can lead to alterations in gene expression and has implications in cancer therapy. The compound interacts with HDACs by binding to their active sites, thereby preventing the deacetylation process and modulating cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by inducing cell cycle arrest and promoting apoptosis in cancer cells . This compound has been shown to increase the proportion of cells in the G2/M phase of the cell cycle, thereby inhibiting cell proliferation. Additionally, it affects cell signaling pathways and gene expression, contributing to its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits HDACs by binding to their zinc-dependent active sites, leading to enzyme inhibition . This interaction prevents the removal of acetyl groups from histone proteins, resulting in changes in chromatin structure and gene expression. The compound’s ability to modulate gene expression is a key aspect of its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over timeStudies have shown that prolonged exposure to this compound can lead to sustained inhibition of HDAC activity and persistent changes in gene expression . Its degradation and stability over extended periods need to be thoroughly examined.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit HDAC activity without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including potential damage to normal tissues. Determining the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects is crucial for its development as a therapeutic agent.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes biotransformation to form metabolites that are excreted from the body . The compound’s interaction with metabolic enzymes can influence its bioavailability and efficacy, making it essential to understand its metabolic pathways for effective therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is distributed to various tissues, including the liver, kidneys, and tumor tissues, where it exerts its biochemical effects. Understanding its transport mechanisms is crucial for optimizing its delivery and targeting in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the nucleus, where it interacts with HDACs and modulates gene expression . The compound’s targeting signals and post-translational modifications play a role in directing it to specific cellular compartments, enhancing its efficacy as an HDAC inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)quinoline-4-carboxylic acid typically involves the reaction of anthranilic acid derivatives with trifluoromethyl ketones under acidic conditions. One common method includes the use of a Friedländer synthesis, where the anthranilic acid derivative reacts with a trifluoromethyl ketone in the presence of a strong acid catalyst .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same fundamental reactions as laboratory synthesis but is scaled up and optimized for industrial efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced or modified
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(Trifluoromethyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for developing pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and materials science .
Comparison with Similar Compounds
Similar Compounds
- 2,8-bis(trifluoromethyl)quinoline-4-carboxylic acid
- 4-hydroxy-2-quinolones
- 4-trifluoromethyl-2-anilinoquinoline derivatives
Uniqueness
2-(Trifluoromethyl)quinoline-4-carboxylic acid is unique due to its specific trifluoromethyl substitution at the 2-position, which significantly enhances its chemical and biological properties compared to other quinoline derivatives. This unique structure allows for more targeted applications in medicinal chemistry and other scientific fields .
Properties
IUPAC Name |
2-(trifluoromethyl)quinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)9-5-7(10(16)17)6-3-1-2-4-8(6)15-9/h1-5H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRSRGUVJGTOBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429511 | |
Record name | 2-(trifluoromethyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18706-39-3 | |
Record name | 2-(Trifluoromethyl)-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18706-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(trifluoromethyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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